molecular formula C15H8Cl2N4O B2971295 8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 899976-68-2

8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2971295
CAS No.: 899976-68-2
M. Wt: 331.16
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Description

8-Chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one (CAS: 899976-68-2) is a fused heterocyclic compound comprising a triazole ring annulated with a quinazolinone scaffold. The structure features two chlorine substituents: one at position 8 of the quinazoline ring and another on the 3-chlorophenyl group attached to the triazole moiety . While direct pharmacological data for this compound are unavailable in the provided evidence, analogs of triazoloquinazolines are known for applications in antihistaminic agents and cardiovascular studies .

Properties

IUPAC Name

8-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-5-4-10(17)7-12(11)21(14)20-19-13/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVPNKCZMPAEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazoloquinazoline . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Spectral Comparison of Selected Triazoloquinazolines
Compound Name (Source) Substituents Molecular Weight Key Spectral Data Synthesis Method
Target Compound 8-Cl, 3-(3-Cl-C6H4) 344.18* Not reported in evidence. Likely via hydrazinobenzoic acid route .
5f: 7,8-Dimethoxy-2-phenethyloxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one 7,8-di-OCH3, 2-OCH2CH2Ph 352 (MS) IR: C=O (1,685–1,712 cm⁻¹); ¹H-NMR: δ 3.99 (OCH3), 7.48–8.05 (Ar-H) . Stepwise alkylation in DMF with K2CO3 .
9f: 5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline 5-Cl, 8-CH3, 2-SCH3 264 (MS) ¹H-NMR: δ 3.12 (CH3), 3.72 (SCH3); ¹³C-NMR: 13.62 (SCH3), 149.80 (C=O) . Alkylation with methyl iodide .
11: 5-Chloro-2-phenoxy-[1,2,4]triazolo[1,5-a]quinazoline 5-Cl, 2-OPh 296 (MS) IR: C=O; ¹H-NMR: Phenoxy protons at δ 6.76–8.01 . Nucleophilic substitution with phenoxy groups .
3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one 3-Ph 261.27* CAS: 13182-36-0; No spectral data provided . Condensation of phenyl-substituted precursors .

*Calculated using molecular formula.

Impact of Substituents on Physicochemical Properties

Halogenation: The target compound’s dual chloro groups enhance lipophilicity compared to mono-halogenated analogs like 9f . Chlorine at position 8 may increase metabolic stability, as seen in other halogenated triazoloquinazolines . Compound 11 (5-Cl, 2-OPh) exhibits a higher molecular weight (296 vs.

Alkoxy and Alkylsulfanyl Groups :

  • Methoxy (5f) and methylsulfanyl (9f) substituents lower melting points compared to chlorinated derivatives, as observed in their synthesis reports .
  • Methylsulfanyl groups in 9f contribute to sulfur-based interactions in biological systems, a feature absent in the target compound .

Biological Activity

8-Chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.

The synthesis of this compound involves multiple steps typically including the formation of the triazole and quinazoline rings. The compound's structure can be represented as follows:

C15H11Cl2N4O\text{C}_{15}\text{H}_{11}\text{Cl}_2\text{N}_4\text{O}

This compound exhibits a range of chemical properties that influence its biological activity. The presence of chlorine substituents is significant as they often enhance lipophilicity and biological activity.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline and triazole compounds exhibit notable anticancer properties. Specifically, studies have indicated that this compound displays moderate cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : Hepatocellular carcinoma (HePG-2), mammary gland breast cancer (MCF-7), human prostate cancer (PC3), and colorectal carcinoma (HCT-116).
  • IC50 Values : The compound showed varying degrees of activity with IC50 values indicating its effectiveness:
    • HCT-116: 27.05 µM
    • HePG-2: 29.47 µM

These results suggest that the compound can inhibit cell proliferation effectively in certain cancer types.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Topoisomerase II : Similar compounds have been documented to inhibit this enzyme, crucial for DNA replication.
  • EGFR-TK Inhibition : Some studies indicate that quinazoline derivatives can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is often overexpressed in cancers.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activities:

  • Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria.
  • Results : Certain derivatives demonstrated significant inhibition against bacterial growth, suggesting potential as antimicrobial agents.

Data Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerHCT-11627.05
AnticancerHePG-229.47
AntimicrobialVarious Bacterial StrainsVaries

Case Studies

Several studies have focused on the synthesis and evaluation of triazoloquinazoline derivatives for their biological activities:

  • Study on Anticancer Properties :
    • A comprehensive study evaluated various synthesized compounds against multiple cancer cell lines. The results indicated that modifications in the triazole or quinazoline structure could significantly impact cytotoxicity.
  • Antimicrobial Evaluation :
    • Another study assessed a series of quinazoline derivatives for their antibacterial properties. The presence of electron-donating or withdrawing groups influenced their efficacy against specific bacterial strains.

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